Home > Products > Screening Compounds P81528 > N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide -

N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Catalog Number: EVT-4638404
CAS Number:
Molecular Formula: C15H17N5O3
Molecular Weight: 315.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine

Compound Description: This compound features a 1,3-benzodioxol-5-yl group linked to an imine moiety, further connected to a phenyl ring substituted with a 1,2,3-triazole ring. The crystal structure reveals the compound's conformation and intermolecular interactions. []

Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. Both compounds utilize this moiety as a key structural component, suggesting potential similarities in their chemical properties or biological activities. []

Valsartan [N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine]

Compound Description: Valsartan, an angiotensin II type 1 receptor (AT1R) antagonist, contains a tetrazole ring linked to a biphenyl system. This drug demonstrates beneficial effects in reducing the incidence of type 2 diabetes mellitus and improving pancreatic islet cell function. []

Relevance: While the core structure differs, Valsartan and N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide share the presence of a tetrazole ring. This heterocyclic moiety is known for its diverse biological activities, suggesting a potential for shared pharmacological properties between these compounds. []

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

Compound Description: This compound incorporates a 1,3-benzodioxol-5-yl group attached to an imine, which is further linked to an imidazole ring. This molecule has been investigated for its potential antifungal properties. []

Relevance: Similar to N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, this compound features the 1,3-benzodioxol-5-yl group. The presence of this common structural element could indicate shared chemical properties or potential for similar biological activities. []

({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone

Compound Description: This compound includes a 1,3-benzodioxol-5-yl moiety connected to an imine, further linked to an imidazole ring. This particular structure has been explored as a potential new antifungal agent. []

Relevance: The shared presence of the 1,3-benzodioxol-5-yl group links this compound to N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. This recurring moiety suggests possible similarities in their chemical behavior and potential biological activities. []

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Compound Description: This compound features a 1,3-benzodioxol-5-yl group attached to a pyrazole ring, which is further substituted with a 4-methylphenyl group. Two polymorphs of this compound have been identified, with variations in the conformation of the amine and dioxole substituents. [, ]

Relevance: Both this compound and N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide incorporate the 1,3-benzodioxol-5-yl moiety as a central structural element. This suggests potential similarities in their physicochemical properties and possible shared functionalities. [, ]

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

Compound Description: This compound contains a 1,3-benzodioxol-5-yl group linked to an imine, which is further connected to an imidazole ring. It also includes an oxime functionality and has been studied as a potential precursor for new antifungal agents. []

Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. The presence of this common structural feature suggests potential similarities in their chemical properties and possible applications in medicinal chemistry. []

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor featuring a 1,3-benzodioxole moiety. It demonstrates good in vitro and in vivo activity against multiple human cancer xenograft models and has been selected as a clinical candidate for cancer treatment. []

Relevance: This compound, though structurally distinct from N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, shares the presence of a 1,3-benzodioxole group. This common motif suggests potential similarities in their physicochemical properties and possibly in their interactions with biological targets. []

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide

Compound Description: This amuvatinib derivative exhibits selective toxicity towards glucose-starved tumor cells by inhibiting mitochondrial membrane potential. It showcases a 1,3-benzodioxol-5-yl group linked to a piperazine ring, further connected to a thieno[3,2-d]pyrimidine system. []

Relevance: This compound and N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide both contain the 1,3-benzodioxol-5-yl group as a key structural component. This shared feature suggests potential similarities in their physicochemical properties and highlights the versatility of this moiety in medicinal chemistry. []

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612, a non-peptide antagonist of the bradykinin (BK) B1 receptor, incorporates a 1,3-benzodioxol-5-yl group within its structure. This compound exhibits potent antagonistic activity against various BK-induced responses in vitro and in vivo. []

Relevance: SSR240612 and N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide both feature the 1,3-benzodioxol-5-yl group. This shared moiety suggests potential similarities in their binding affinities or interactions with biological targets. []

(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one

Compound Description: This compound contains a 1,3-benzodioxol-5-yl group attached to an exocyclic double bond within an indanone system. The crystal structure reveals its planar conformation and the formation of supramolecular layers via C—H⋯O interactions. []

Relevance: The presence of the 1,3-benzodioxol-5-yl group in both this compound and N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide points to potential similarities in their physicochemical properties, particularly their aromatic character and potential for intermolecular interactions. []

Properties

Product Name

N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

InChI

InChI=1S/C15H17N5O3/c21-14(17-11-4-5-12-13(8-11)23-10-22-12)15(6-2-1-3-7-15)20-9-16-18-19-20/h4-5,8-9H,1-3,6-7,10H2,(H,17,21)

InChI Key

DVTWBFRTULQYGF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)OCO3)N4C=NN=N4

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)OCO3)N4C=NN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.